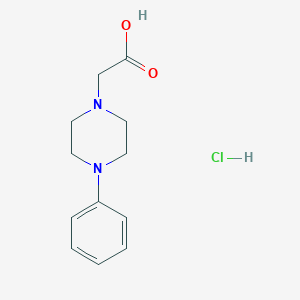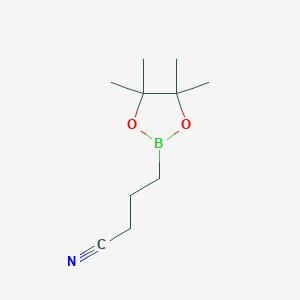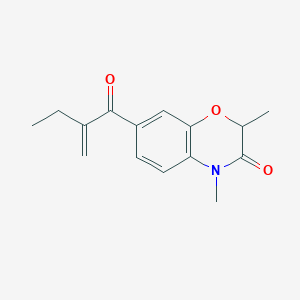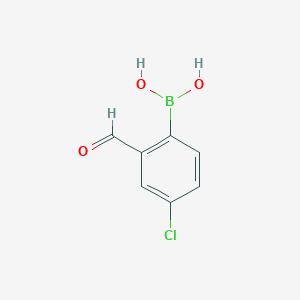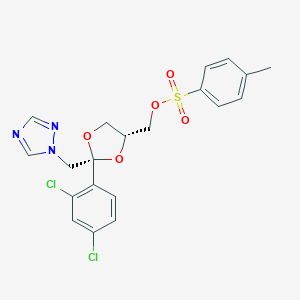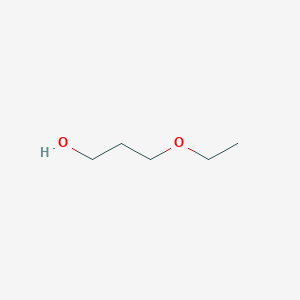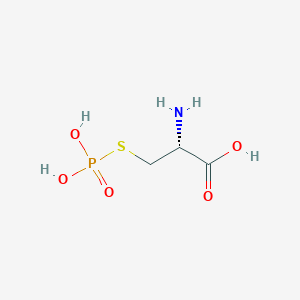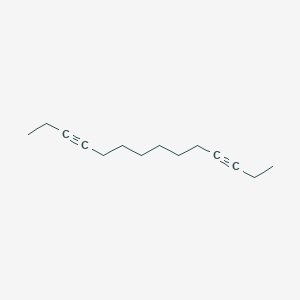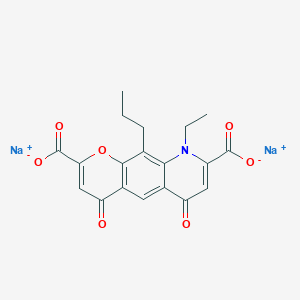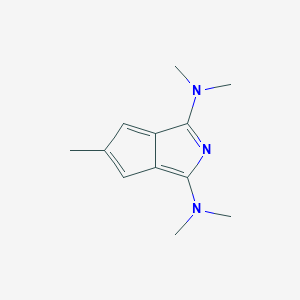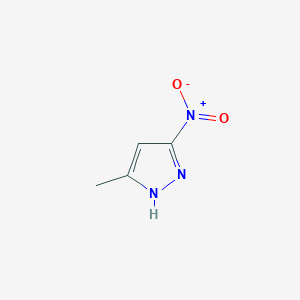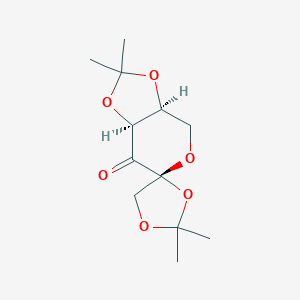
L-enantiomer
Overview
Description
An enantiomer is one of two stereoisomers that are mirror images of each other . The L-enantiomer of a molecule is the “left-handed” version and has a structure that is a mirror image of its “right-handed” D-enantiomer . They are characterized by their ability to rotate plane-polarized light in opposite directions .
Synthesis Analysis
The synthesis of L-enantiomers often involves chiral resolution, which separates a racemic mixture into its constituent enantiomers . Techniques used include preparative-scale chromatography, enantioselective liquid–liquid extraction, and crystallization-based methods . In some cases, the D-enantiomer can inhibit the uptake and/or metabolism of the L-enantiomer .
Molecular Structure Analysis
Enantiomers, including L-enantiomers, are mirror-image isomers of each other . They are characterized by a chiral center, typically a carbon atom bonded to four different substituents . Enantiomers cannot be superimposed onto their mirror image .
Chemical Reactions Analysis
Enantiomers, including L-enantiomers, can exhibit different chemical reactions when interacting with other chiral molecules . They can also rotate plane-polarized light in opposite directions .
Scientific Research Applications
1. Enantiomer Analysis in Food Safety
Specific Scientific Field
Analytical Chemistry, Biosensors
Summary
The analysis of enantiomers in food has significant implications for food safety and human health. Chiral molecules, known as enantiomers, exhibit non-superimposable stereoisomerism. Conventional analytical methods, such as gas chromatography and high-performance liquid chromatography, are labor-intensive and time-consuming. However, recent advancements focus on rapid and reliable biosensors for enantiomer analysis in food.
Methods of Application
Electrochemical Biosensors
These biosensors utilize electrochemical reactions to detect enantiomers. For example, an electrode modification layer can selectively bind to L-enantiomers, allowing their detection . The use of electrochemical biosensors offers real-time analysis capabilities and replaces expensive reagents.
Results and Outcomes
The application of biosensors in food analysis ensures product authenticity and safety. By identifying chiral substances like amino acids and chiral pesticides, biosensors authenticate food products. Researchers continue to develop sensor-based methods to promote food safety and enhance food quality .
2. l-Theanine as a Functional Food Additive
Specific Scientific Field
Nutritional Science, Pharmacology
Summary
l-Theanine, an L-enantiomer, is naturally found in tea leaves. It has gained attention as a functional food additive due to its potential health benefits. Studies suggest that l-Theanine may have antioxidant properties and positively impact brain health.
Methods of Application
Animal Studies
In rat studies, l-Theanine administration demonstrated decreased lipid peroxidation levels in the brain, suggesting potential neuroprotective effects .
Results and Outcomes
While more research is needed, l-Theanine shows promise as a functional food additive. Its role in stress management and cognitive health warrants further exploration.
3. Chiral Carbohydrates in Plant Biology
Specific Scientific Field
Plant Biology, Biochemistry
Summary
D- and most L-enantiomers of carbohydrates occur naturally in plants. These enantiomers play essential roles in various plant processes, including biomass building, defense against pathogens, and nutrition.
Methods of Application
Results and Outcomes
Chiral carbohydrates are integral to plant biology. Their roles extend beyond structural components, impacting plant health and adaptation .
These applications demonstrate the diverse roles of L-enantiomers in scientific research, spanning food safety, health, and plant biology. Researchers continue to explore novel methods and applications to harness the potential of L-enantiomers in various fields.
Safety And Hazards
The safety and hazards of L-enantiomers can vary depending on the specific molecule. For example, most newly marketed single-enantiomer drugs are infrequently directly compared with their existing racemic precursors, and when compared, they are uncommonly found to provide improved efficacy or safety, despite their greater costs .
Future Directions
The field of enantiomeric separation, including the separation of L-enantiomers, is of increasing importance for the scientific community and industry . Future directions may involve the development of more efficient and sustainable separation processes, such as semi-continuous and continuous chiral separation .
properties
IUPAC Name |
(3'aS,4R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-YVZVNANGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464464 | |
| Record name | L-enantiomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-enantiomer | |
CAS RN |
198965-05-8 | |
| Record name | L-enantiomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 198965-05-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



